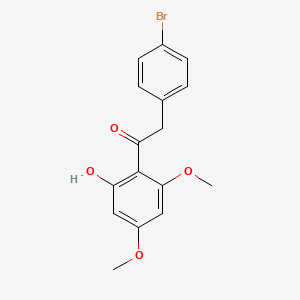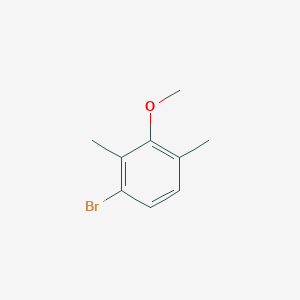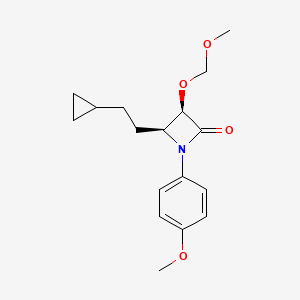![molecular formula C8H13FO B6307454 4-Fluorobicyclo[2.2.2]octan-1-ol CAS No. 22947-61-1](/img/structure/B6307454.png)
4-Fluorobicyclo[2.2.2]octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol . It is characterized by a bicyclic structure with a fluorine atom and a hydroxyl group attached to the octane ring. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Fluorobicyclo[2.2.2]octan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with bicyclo[2.2.2]octane as the core structure.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other suitable methods.
Analyse Chemischer Reaktionen
4-Fluorobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated bicyclo[2.2.2]octane.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, KMnO4, or H2O2.
Reducing Agents: LiAlH4 or NaBH4.
Nucleophiles: NaOH, KOH, or other strong bases.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Fluorobicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Fluorobicyclo[2.2.2]octan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobicyclo[2.2.2]octan-1-ol can be compared with other similar compounds such as:
Bicyclo[2.2.2]octan-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chlorobicyclo[2.2.2]octan-1-ol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
4-Bromobicyclo[2.2.2]octan-1-ol: Similar to the chlorinated compound but with a bromine atom, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZMSZZOJUJKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride](/img/structure/B6307392.png)









